Collagenase-Chromophore-SubstrateComponent A

Beschreibung

Eigenschaften

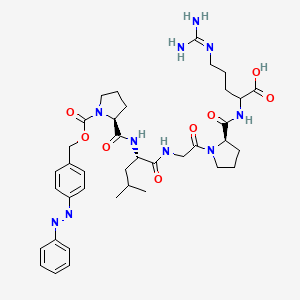

Molekularformel |

C38H52N10O8 |

|---|---|

Molekulargewicht |

776.9 g/mol |

IUPAC-Name |

5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1 |

InChI-Schlüssel |

WLJYNHBZKOQNNI-ROFHDCNCSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Collagenase-Chromophore-Substrate Component A involves the coupling of 4-Phenylazobenzyloxycarbonyl (PAZ) with a peptide sequence Pro-Leu-Gly-Pro-D-Arg. The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Collagenase-Chromophore-Substrate Component A primarily undergoes enzymatic cleavage reactions. The collagenase enzyme specifically cleaves the peptide bond between the leucine and glycine residues in the substrate .

Common Reagents and Conditions:

Reagents: Tris HCl buffer, methanol, calcium chloride, citric acid, ethyl acetate, sodium sulfate.

Conditions: The enzymatic reaction is typically carried out at 25°C and pH 7.1.

Major Products: The cleavage of Collagenase-Chromophore-Substrate Component A by collagenase results in the formation of two major products: PAZ-Pro-Leu-OH and Gly-Pro-D-Arg .

Wissenschaftliche Forschungsanwendungen

Collagenase-Chromophore-Substrate Component A is widely used in various scientific research fields:

Wirkmechanismus

The mechanism of action of Collagenase-Chromophore-Substrate Component A involves its specific cleavage by collagenase enzymes. The enzyme recognizes and binds to the peptide sequence Pro-Leu-Gly-Pro-D-Arg, cleaving the bond between leucine and glycine. This cleavage results in the release of the chromophore PAZ-Pro-Leu-OH, which can be quantitatively measured using spectrophotometry .

Vergleich Mit ähnlichen Verbindungen

- 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH

- Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Comparison: Collagenase-Chromophore-Substrate Component A is unique due to its specific peptide sequence and chromophore group, which allows for highly sensitive and specific detection of collagenase activity. Other similar compounds may lack the chromophore group or have different peptide sequences, resulting in varying degrees of sensitivity and specificity in collagenase assays .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.